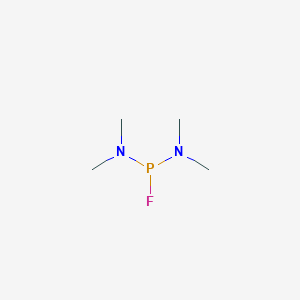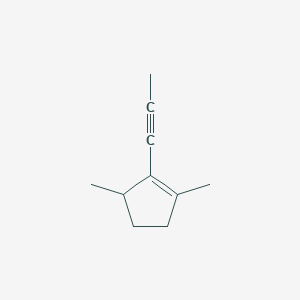
16,16-dimethyl-6-keto Prostaglandin E1
Descripción general
Descripción
“16,16-dimethyl-6-keto Prostaglandin E1” is a metabolically stable synthetic analog of PGE1 . It induces human vascular smooth muscle contractions in vitro and is 2, 3, and 6 times more potent than PGF2α in contracting tracheal, bronchial, and bronchiolar smooth muscle, respectively .
Molecular Structure Analysis
The molecular formula of “16,16-dimethyl-6-keto Prostaglandin E1” is C22H36O6 . The average mass is 396.518 Da and the monoisotopic mass is 396.251190 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 586.7±50.0 °C at 760 mmHg, and a flash point of 322.6±26.6 °C . It has 6 H bond acceptors, 3 H bond donors, and 13 freely rotating bonds . The polar surface area is 112 Å2 .Aplicaciones Científicas De Investigación
Vascular Smooth Muscle Contraction
16,16-dimethyl Prostaglandin E1 is a metabolically stable synthetic analog of PGE1. It induces human vascular smooth muscle contractions in vitro. Notably, it exhibits greater potency than PGF2α in contracting various types of smooth muscle:
- Bronchiolar Contraction : It is six times more potent than PGF2α in contracting bronchiolar smooth muscle .
Gastrointestinal Effects
Prostaglandins play a role in gastrointestinal homeostasis. Research could explore whether 16,16-dimethyl-6-keto Prostaglandin E1 affects gut motility, mucosal integrity, or inflammation in the digestive system.
Mecanismo De Acción
Target of Action
The primary target of 16,16-dimethyl-6-keto Prostaglandin E1 is the vascular smooth muscle cells . These cells play a crucial role in the regulation of vascular tone and blood flow.
Mode of Action
16,16-dimethyl-6-keto Prostaglandin E1 interacts with its targets by inducing contractions in the vascular smooth muscle cells . This interaction results in changes in the vascular tone and blood flow.
Pharmacokinetics
It is known to be ametabolically stable compound . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
The result of the action of 16,16-dimethyl-6-keto Prostaglandin E1 is the contraction of vascular smooth muscle cells , leading to changes in vascular tone and blood flow . This can have various effects at the molecular and cellular level, depending on the specific physiological context.
Propiedades
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O6/c1-4-5-12-22(2,3)20(26)11-10-16-17(19(25)14-18(16)24)13-15(23)8-6-7-9-21(27)28/h10-11,16-18,20,24,26H,4-9,12-14H2,1-3H3,(H,27,28)/b11-10+/t16-,17-,18-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEWJWWBXZXMHO-XDCFTEKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16,16-dimethyl-6-keto Prostaglandin E1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-](/img/structure/B157439.png)










![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)

